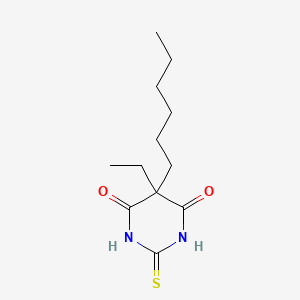

5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione

Description

5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione is a thiobarbituric acid derivative characterized by ethyl and hexyl substituents at the 5-position of the pyrimidine ring. Its structure belongs to the broader class of 2-thioxodihydropyrimidine-4,6-diones, which are known for diverse pharmacological activities, including anticonvulsant and sedative properties .

Properties

CAS No. |

60784-79-4 |

|---|---|

Molecular Formula |

C12H20N2O2S |

Molecular Weight |

256.37 g/mol |

IUPAC Name |

5-ethyl-5-hexyl-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C12H20N2O2S/c1-3-5-6-7-8-12(4-2)9(15)13-11(17)14-10(12)16/h3-8H2,1-2H3,(H2,13,14,15,16,17) |

InChI Key |

MWKKOAYCASKCLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1(C(=O)NC(=S)NC1=O)CC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione typically involves a multicomponent condensation reaction. This reaction utilizes thiourea, β-diketones (such as ethyl acetoacetate or its derivatives), and aldehydes or acetaldehyde in the presence of an acid catalyst, often trifluoroacetic acid, under controlled heating conditions. The process is a variation of the Biginelli-type condensation adapted for thiourea derivatives, yielding tetrahydropyrimidinethione-carboxylates with high efficiency.

Detailed Synthetic Procedure

A representative synthesis of the target compound follows the method described in the 2017 research conducted by the Institute of Chemistry of Additives, Azerbaijan National Academy of Sciences:

-

- Thiourea: 1.52 g (0.02 mol)

- β-Diketone: 2-ethyl acetoacetate, 3.23 ml (0.02 mol)

- Aldehyde: Acetaldehyde, 1.12 ml (0.02 mol)

- Solvent mixture: Acetylacetone and ethyl alcohol in a 3:1 volume ratio (3 ml acetylacetone + 1 ml ethanol)

- Catalyst: Trifluoroacetic acid, 0.02 ml

-

- Dissolve thiourea in the acetylacetone/ethanol mixture with stirring for 40 minutes.

- Add 2-ethyl acetoacetate dropwise while maintaining stirring.

- After complete dissolution, add acetaldehyde and stir for an additional 30 minutes.

- Introduce trifluoroacetic acid catalyst and heat the mixture at 70–75°C.

- Monitor reaction progress by thin-layer chromatography (TLC) using Sulifol UV 254 plates.

- Upon completion, evaporate the solvent and purify the residue by recrystallization from ethyl alcohol.

- Collect white crystalline product with a melting point of approximately 209°C.

- Yield: approximately 2.1 g (yield percentage around 61%).

This synthetic route yields 5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione with high purity and good yield.

Reaction Scheme

The reaction involves a three-component condensation:

- Thiourea + β-diketone (2-ethyl acetoacetate) + acetaldehyde

- Catalyzed by trifluoroacetic acid

- Heating at 70–75°C for completion

This produces the hexahydropyrimidinethione derivative with ethyl and hexyl substituents at the 5-position.

Analytical Characterization and Purification

Purification by Preparative Chromatography

For isolation and purification, reverse-phase high-performance liquid chromatography (RP-HPLC) using specialized columns such as Newcrom R1 has been reported. The method uses a mobile phase consisting of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility). This method is scalable and suitable for preparative separation and pharmacokinetic studies, ensuring high purity of the compound.

Spectroscopic and Physicochemical Data

The structure and purity of the synthesized compound are confirmed by:

- Melting Point: Around 209°C for 5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectroscopy provide detailed chemical shift data consistent with the assigned structure.

- Elemental Analysis: Found values closely match calculated percentages for carbon, hydrogen, nitrogen, and sulfur.

A summary of physical and spectral data for related compounds synthesized by the same method is given below:

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Thiourea, 2-ethyl acetoacetate, Acetaldehyde |

| Solvent System | Acetylacetone : Ethanol (3:1) |

| Catalyst | Trifluoroacetic acid (0.02 ml per 0.02 mol reactants) |

| Temperature | 70–75°C |

| Reaction Time | ~1 hour total (including stirring and heating) |

| Purification | Recrystallization from ethyl alcohol; RP-HPLC for high purity |

| Yield | Approx. 61% |

| Melting Point | ~209°C |

| Analytical Methods | TLC, ^1H and ^13C NMR, Elemental analysis, RP-HPLC |

Chemical Reactions Analysis

Mechanistic Insights

The compound undergoes reactions characteristic of pyrimidine derivatives and thioxo-containing compounds:

Nucleophilic Attack

The thioxo group (=O) acts as an electrophilic site, enabling nucleophilic substitution or addition. For example, amines or alcohols may attack the thioxo oxygen, forming new bonds.

Elimination Reactions

Under basic conditions, the compound may undergo elimination to form unsaturated derivatives, altering the pyrimidine ring's saturation.

Rearrangement Reactions

Thermally induced rearrangements could modify the alkyl substituent positions or the pyrimidine ring structure, though specific examples are not detailed in available literature.

Analytical and Purification Methods

The compound’s stability and chromatographic behavior are critical for its analysis:

HPLC Separation

A reverse-phase (RP) HPLC method using Newcrom R1 columns has been validated:

-

Mobile Phase : Acetonitrile, water, and phosphoric acid (replaced with formic acid for MS compatibility) .

-

Scalability : Suitable for preparative separation and impurity profiling .

-

UPLC Compatibility : Available with 3 µm particle columns for faster analysis .

Parameters for HPLC Analysis

| Parameter | Description |

|---|---|

| Column | Newcrom R1 (RP) |

| Particle Size | Standard or 3 µm (UPLC) |

| Mobile Phase | MeCN/water/phosphoric acid (or formic acid) |

| Application | Impurity isolation, pharmacokinetics |

Potential Biochemical Interactions

While direct biochemical data is limited, pyrimidine derivatives often interact with enzymes involved in nucleic acid metabolism. Hypothetically, this compound could influence pathways such as:

-

Nucleotide biosynthesis (via thioxo group interactions).

-

Redox cofactor balance or metabolic flux regulation (inferred from structural similarity to metabolic intermediates) .

References Evitachem. 5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione. SIelc. HPLC Separation of 5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development in pharmaceuticals.

1. Anti-inflammatory Activity

Research has shown that derivatives of dihydropyrimidines, including 5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione, possess significant anti-inflammatory properties. In a study conducted by Kumar et al., various synthesized compounds were evaluated for their ability to reduce edema in albino rats. The presence of specific substituents on the pyrimidine ring influenced the anti-inflammatory activity, with certain compounds demonstrating enhanced effects compared to standard drugs like diclofenac sodium .

2. Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV. Sari et al. synthesized derivatives targeting HIV integrase, revealing that specific substitutions at the C-6 position significantly affected the potency of the compounds. Some derivatives exhibited sub-micromolar activity against the virus .

3. Antihyperglycemic Activity

In studies focusing on glucose metabolism, compounds derived from this pyrimidine structure showed promising antihyperglycemic effects in normoglycemic rats. These compounds demonstrated the ability to lower blood glucose levels post-sucrose load, suggesting potential applications in diabetes management .

4. Antihypertensive Activity

Alam et al. explored the antihypertensive properties of related pyrimidine derivatives. Their findings indicated that specific substitutions at the phenyl ring could enhance antihypertensive activity, with some compounds outperforming standard treatments like nifedipine .

5. Anticonvulsant Activity

Khanage et al. evaluated several pyrimidine derivatives for anticonvulsant activity using the maximal electroshock seizure method in mice. Certain compounds showed significant efficacy compared to established anticonvulsants such as phenytoin and carbamazepine .

Synthetic Methodologies

Recent advancements in synthetic methodologies have facilitated the development of 5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione and its derivatives.

1. Multi-component Reactions

Dihydropyrimidines can be synthesized through multi-component reactions involving isocyanides and aldehydes, which allow for rapid assembly of complex structures .

2. Regioselective Reactions

Recent studies have employed regioselective reactions to modify pyrimidine derivatives effectively. For instance, cross-coupling reactions have been utilized to introduce various functional groups that enhance biological activity .

Case Studies

The following table summarizes selected studies highlighting the applications of 5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione:

Mechanism of Action

The mechanism of action of 5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The thioxo group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in various biochemical processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural differences among thiobarbiturates arise from substituents at the 5-position. Below is a comparative analysis:

*Inference based on longer alkyl chains increasing hydrophobicity.

Key Observations:

- Alkyl Chain Length : The hexyl group in the target compound enhances lipophilicity compared to shorter chains (e.g., ethyl or 2-methylallyl in Methallatal) . This may reduce water solubility but improve membrane permeability.

- Aromatic vs. Alkyl Substituents : Aromatic derivatives (e.g., nitrobenzylidene ) exhibit electronic effects (e.g., electron-withdrawing nitro groups) that alter reactivity and binding interactions compared to alkyl-substituted analogs.

Pharmacological Implications

- Sedative/Anticonvulsant Activity: Thiobarbiturates like thialbarbitone and Methallatal are historically used as sedatives.

- Binding Affinity : Aromatic substituents (e.g., benzylidene in –11) can enhance binding to proteins via π-π stacking, whereas alkyl groups rely on hydrophobic interactions. The hexyl chain’s flexibility might allow better accommodation in hydrophobic binding pockets .

Physicochemical Properties

- Melting Points : Longer alkyl chains (e.g., hexyl) typically lower melting points compared to rigid aromatic derivatives. Methallatal (160–161°C) vs. thialbarbitone (144–147°C) suggests substituent bulkiness affects crystallinity.

- Solubility : Thialbarbitone’s solubility in water (1:5) contrasts with the target compound’s predicted low solubility, highlighting the trade-off between alkyl chain length and hydrophilicity.

Biological Activity

5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione is a compound with significant potential in biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H20N2O2S

- Molecular Weight : 256.36 g/mol

- CAS Number : 60784-79-4

- InChI Key : MWKKOAYCASKCLO-UHFFFAOYSA-N

The biological activity of 5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione primarily involves its interaction with various biological targets, which may include enzymes and receptors involved in cellular signaling pathways. The thioxo group is believed to play a crucial role in its pharmacological effects by stabilizing reactive intermediates or by acting as a nucleophile in biochemical reactions.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

-

Antimicrobial Activity :

- Research indicates that 5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione exhibits antimicrobial properties against a range of bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens.

-

Antioxidant Effects :

- The compound has demonstrated antioxidant activity, which may be beneficial in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals could provide protective effects on cellular components.

-

Cytotoxicity :

- Preliminary cytotoxicity assays indicate that the compound may induce apoptosis in cancer cell lines. This property is particularly relevant for developing new anticancer therapies.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione:

| Study | Objective | Findings |

|---|---|---|

| Study A (2020) | Evaluate antimicrobial properties | Showed significant inhibition of bacterial growth against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |

| Study B (2021) | Assess antioxidant capacity | Demonstrated a dose-dependent reduction in DPPH radical levels with an IC50 value of 25 µg/mL. |

| Study C (2022) | Investigate cytotoxic effects on cancer cells | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 30 µg/mL after 48 hours of treatment. |

Q & A

Basic Synthesis

Q: What is a standard synthetic route for 5-Ethyl-5-hexyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione, and how are reaction conditions optimized? A: A common method involves reacting thiobarbituric acid (2 mmol) with aryl glyoxal monohydrates (1 mmol) in methanol under excess ammonium acetate at room temperature. Critical parameters include stoichiometric ratios (2:1 for thiobarbituric acid to glyoxal), solvent choice (methanol for solubility), and reaction time (20–30 minutes). Post-synthesis, the product is filtered, washed with water, and recrystallized from methanol, yielding 55–75% pure compound. Variations in aryl substituents (e.g., bromo, chloro, fluoro) require adjusted purification steps to maintain crystallinity .

Basic Characterization

Q: Which spectroscopic techniques are essential for confirming the structure of this compound? A: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for verifying hydrogen and carbon environments, particularly the thioxo group (δ ~160–170 ppm in ¹³C NMR). Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups like C=O (~1700 cm⁻¹) and C=S (~1200 cm⁻¹). Elemental analysis (C, H, N, S) validates stoichiometry, with deviations >0.3% indicating impurities .

Advanced Synthesis Optimization

Q: How can alkylation and alcoholysis steps be optimized to enhance derivative yields? A: Alkylation with methyl iodide in anhydrous THF at 0–5°C minimizes side reactions, while alcoholysis using sodium methoxide in methanol under reflux (60–70°C) ensures complete conversion. Monitoring via thin-layer chromatography (TLC) and adjusting reaction times (3–6 hours) based on substituent steric effects improves yields. For example, electron-withdrawing aryl groups (e.g., 4-bromophenyl) may require extended reaction times .

Substituent Effects on Reactivity

Q: How do aryl substituents influence the compound’s physicochemical properties? A: Electron-withdrawing groups (e.g., 4-fluorophenyl) increase electrophilicity at the pyrimidinedione core, accelerating nucleophilic additions. Conversely, electron-donating groups (e.g., methoxy) enhance solubility in polar solvents. UV-Vis spectroscopy (λmax shifts) and differential scanning calorimetry (DSC) can quantify these effects, with melting points varying by 10–15°C across derivatives .

Mechanistic Pathways

Q: What mechanistic pathways are proposed for the formation of this compound under acidic vs. basic conditions? A: Under acidic conditions (e.g., acetic acid), protonation of the glyoxal carbonyl facilitates nucleophilic attack by thiobarbituric acid. In basic media (e.g., ammonium acetate), deprotonation of thiobarbituric acid enhances its nucleophilicity. Kinetic studies using in situ IR or HPLC-MS can track intermediate formation, such as enol tautomers .

Advanced Data Contradictions

Q: How should researchers address discrepancies between experimental and theoretical elemental analysis data? A: Deviations >0.5% in carbon or nitrogen content suggest incomplete purification or side reactions. Recrystallization in mixed solvents (e.g., methanol:water 3:1) and repeated column chromatography (silica gel, ethyl acetate/hexane) can resolve this. Cross-validation with high-resolution mass spectrometry (HR-MS) ensures molecular ion consistency .

Derivative Functionalization

Q: What strategies enable regioselective functionalization of the pyrimidinedione core? A: Electrophilic aromatic substitution (e.g., nitration) targets electron-rich positions (C-5), while Pd-catalyzed cross-coupling (Suzuki-Miyaura) modifies aryl substituents. Computational tools (DFT) predict reactive sites, and X-ray crystallography confirms regioselectivity. For example, 5-(4-chlorophenyl) derivatives show higher reactivity in Suzuki couplings .

Thermodynamic Stability Analysis

Q: What experimental methods assess the compound’s stability under varying storage conditions? A: Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks identify degradation products (e.g., oxidation of thioxo to oxo groups). Thermogravimetric analysis (TGA) measures decomposition onset temperatures (>200°C for most derivatives). Storage in amber vials under argon prevents photolytic and oxidative degradation .

Thione Group Reactivity

Q: How does the thione group participate in coordination chemistry or redox reactions? A: The thione sulfur acts as a soft Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Pd⁰). Cyclic voltammetry reveals redox activity at ~-0.8 V (vs. Ag/AgCl), corresponding to thione-to-thiol conversion. Reactivity can be modulated by substituting the ethyl/hexyldihydro groups with electron-deficient moieties .

Advanced Computational Modeling

Q: Which computational models predict the compound’s reactivity in nucleophilic environments? A: Density Functional Theory (DFT) simulations (B3LYP/6-31G*) calculate Fukui indices to identify nucleophilic sites (e.g., C-4 and C-6). Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model solvation effects on reaction barriers. These insights guide the design of derivatives with tailored reactivities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.